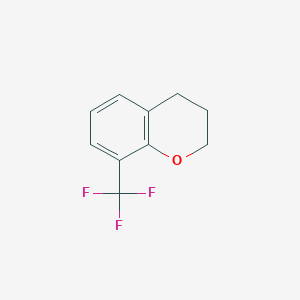

8-(Trifluoromethyl)chromane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F3O |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

8-(trifluoromethyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1,3,5H,2,4,6H2 |

InChI Key |

GPOJVACVAZJDJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C(F)(F)F)OC1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Influence of the 8-Trifluoromethyl Group on Chromane (B1220400) Reactivity

The 8-trifluoromethyl group exerts a profound influence on the chemical behavior of the chromane molecule, primarily through its distinct electronic and steric characteristics. These factors combine to modulate the reactivity of both the aromatic and heterocyclic portions of the structure.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups utilized in organic chemistry. nih.gov Its potent effect stems from the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and induces a significant partial positive charge on the carbon atom of the group. This electronic pull is transmitted through the sigma bonds to the aromatic ring of the chromane system, a phenomenon known as the negative inductive effect (-I).

This strong inductive withdrawal of electron density deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted chromane. nih.gov The presence of the -CF3 group can enhance the electrophilic character of other sites on the molecule. nih.gov The unique combination of high electronegativity, electron-withdrawing capability, and lipophilicity makes the trifluoromethyl group a valuable substituent in modifying molecular properties. mdpi.comnih.gov The C-F bond is one of the strongest in organic chemistry, which contributes to the high metabolic stability of molecules containing this group. mdpi.com

Table 1: Electronic and Physicochemical Properties of the Trifluoromethyl Group

| Parameter | Value | Description |

|---|---|---|

| Hammett Parameter (σp) | ~0.54 | Indicates strong electron-withdrawing nature through resonance and inductive effects. |

| Hansch Lipophilicity Parameter (π) | +0.88 | Shows that the group increases the lipophilicity (fat-solubility) of the parent molecule. mdpi.com |

The trifluoromethyl group is known to be bulkier than a methyl group and is often used as a bioisostere for a chlorine atom due to their steric similarity. nih.gov Its presence at the 8-position, adjacent to the heterocyclic ring fusion, introduces significant steric hindrance. This steric bulk can influence reaction pathways by impeding the approach of reagents to the neighboring 7-position on the aromatic ring and the heterocyclic ether oxygen.

Research comparing the steric effect of a trifluoromethyl group to other substituents has shown it to be as large as a cyclohexyl group. researchgate.net This steric shielding can dictate the regioselectivity of reactions, favoring attack at less hindered positions of the chromane structure. For example, in reactions involving the aromatic ring, electrophilic attack would be sterically disfavored at the 7-position.

Table 2: Comparison of Steric Size for Common Substituents

| Group | Van der Waals Radius (Å) | Comment |

|---|---|---|

| -H (Hydrogen) | 1.20 | Smallest substituent. |

| -CH3 (Methyl) | 2.00 | Standard for comparison. |

| -Cl (Chlorine) | 1.80 | Often considered sterically similar to -CF3. nih.gov |

| -CF3 (Trifluoromethyl) | ~2.70 | Significantly larger than methyl, with a compact but impactful steric profile. nih.gov |

The combination of strong electron withdrawal and steric hindrance results in a unique reactivity profile for 8-(Trifluoromethyl)chromane. The electron-deficient aromatic ring is generally deactivated towards common electrophilic reagents like halogens (e.g., Br2, I2) and acids. clockss.org However, under forcing conditions or with highly reactive electrophiles, substitution may occur, likely directed by the ortho-, para-directing ether oxygen, but sterically hindered at the 7-position.

Conversely, the electron-poor nature of the aromatic ring makes it more susceptible to nucleophilic attack compared to electron-rich chromanes, although harsh conditions are typically required for nucleophilic aromatic substitution. The reactivity of the heterocyclic ring can also be affected. The ether oxygen's basicity is reduced by the proximity of the -CF3 group, making it less prone to protonation or coordination with Lewis acids. libretexts.org

Reaction Mechanisms of Chromane Ring Transformations

The synthesis and modification of the chromane ring in this compound involve several key mechanistic pathways, including cyclization reactions to form the heterocyclic ring and addition reactions that may occur on precursors or the chromane system itself.

The formation of the chromane ring often proceeds through the cyclization of a suitably substituted phenol (B47542). One common synthetic route involves the acid-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene. acs.orgchemrxiv.org This reaction can proceed through two primary mechanisms:

Stepwise Mechanism: The reaction begins with the protonation of the benzylic alcohol by the acid catalyst (e.g., triflimide), followed by the loss of water to form a benzylic carbocation. chemrxiv.org This carbocation is an electrophile that is then attacked by the alkene nucleophile. A subsequent intramolecular Friedel-Crafts-type alkylation, where the phenolic hydroxyl group attacks the resulting carbocation, closes the ring to form the chromane structure. The presence of the electron-withdrawing 8-trifluoromethyl group on the starting phenol would destabilize the initial benzylic carbocation, potentially slowing this pathway.

Concerted Mechanism: In some cases, the reaction may proceed through a more concerted pathway where the alkene addition and ring closure occur in a more synchronized fashion, avoiding the formation of a discrete high-energy carbocation intermediate.

The choice between a stepwise and concerted mechanism depends on the stability of the potential carbocation intermediate and the specific reaction conditions. clockss.org

Addition reactions are fundamental to the synthesis and reactivity of the chromane scaffold.

Electrophilic Addition: In the context of synthesizing chromane precursors, an electrophile (E+) attacks an electron-rich carbon-carbon double bond. libretexts.orgwikipedia.org This typically proceeds in a stepwise fashion, beginning with the formation of a carbocation intermediate after the initial attack by the electrophile. libretexts.org A nucleophile then attacks the carbocation to complete the addition. libretexts.org For example, the acid-catalyzed hydration of an alkene involves the electrophilic attack of H+ on the double bond, followed by the nucleophilic attack of water. libretexts.org The regioselectivity of such additions is often governed by Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms to form the more stable carbocation. libretexts.org

Nucleophilic Addition: These reactions involve the attack of a nucleophile on an electrophilic multiple bond. dalalinstitute.com While the chromane ring itself is saturated, its synthesis often involves precursors with carbonyl groups (e.g., chroman-4-ones). A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation, typically during an acidic workup, yields an alcohol. youtube.com The reactivity of a precursor like 8-(Trifluoromethyl)chroman-4-one towards nucleophiles would be enhanced due to the electron-withdrawing effect of the trifluoromethyl group, which increases the electrophilicity of the carbonyl carbon.

Ring-Opening Reactions (e.g., of related epoxides or pyran rings)

Ring-opening reactions of epoxides attached to or incorporating a trifluoromethyl-substituted ring system are dictated by steric and electronic factors. In studies on related fluorine-containing 2,3-epoxypropanoates, the presence of a CF₃ group at the 3-position directs the regioselectivity of the nucleophilic attack. nih.govbeilstein-journals.org Nucleophiles preferentially attack the C2 position, which is distal to the strongly electron-withdrawing trifluoromethyl group. nih.govbeilstein-journals.org

This selectivity arises from the electronic repulsion between the incoming nucleophile and the electronegative CF₃ group, making the C2 position the more favorable site for attack. nih.govbeilstein-journals.org The reaction proceeds via a classic SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and leading to products with a distinct anti stereochemistry. nih.govbeilstein-journals.org

For a hypothetical epoxide fused to the this compound scaffold, similar regioselectivity would be anticipated. Nucleophilic attack would likely occur at the carbon atom further from the trifluoromethyl-substituted aromatic ring, driven by the same electronic principles.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of a Model Trifluoromethyl-Substituted Epoxide

| Nucleophile (Nu) | Major Product | Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Amines | 2-Amino-3-hydroxypropanoate | SN2 | anti |

| Thiols | 2-Thio-3-hydroxypropanoate | SN2 | anti |

| Metal Halides | 2-Halo-3-hydroxypropanoate | SN2 | anti |

Data derived from studies on analogous trifluoromethyl-substituted epoxyesters. nih.govbeilstein-journals.org

Catalytic Reaction Cycles and Intermediates

While specific catalytic cycles involving this compound as a substrate are not extensively documented, the synthesis of related trifluoromethyl-substituted chromenes provides insight into relevant catalytic processes. A protocol for synthesizing 2-trifluoromethyl chromenes utilizes a sequence of trifluoroacetylation and a double carbonyl-ene reaction followed by elimination. rsc.org

More broadly, chromane scaffolds are frequently synthesized and modified using palladium-catalyzed cross-coupling reactions. A general catalytic cycle for these transformations, such as the Suzuki-Miyaura coupling, involves three key steps: nih.gov

Oxidative Addition : The active Pd(0) catalyst inserts into a carbon-halide bond (e.g., on a bromo-substituted this compound), forming a Pd(II) intermediate. nih.gov

Transmetalation : A nucleophilic organoboron reagent exchanges its organic group with the halide on the palladium complex. nih.gov

Reductive Elimination : The two organic fragments on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle. nih.gov

These well-established catalytic cycles are fundamental in synthetic organic chemistry and would be applicable for the functionalization of a suitably derivatized this compound scaffold. nih.govlibretexts.org

Stereochemical Control in Reactions Involving this compound Scaffolds

Achieving stereochemical control is paramount in modern organic synthesis. For the this compound framework, this involves managing the formation of new stereocenters to yield specific diastereomers and enantiomers.

Kinetic versus Thermodynamic Control in Product Formation

When a reaction can proceed through competing pathways to form different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control : At lower temperatures and shorter reaction times, the major product is the one that forms the fastest (i.e., has the lowest activation energy). This is the kinetic product. libretexts.org

Thermodynamic Control : At higher temperatures and longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. The major product is the most stable one (i.e., has the lowest Gibbs free energy). This is the thermodynamic product. libretexts.org

A classic illustration of this principle is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. At room temperature, the less stable endo isomer is the main product (kinetic control). However, at higher temperatures with prolonged reaction times, the more stable exo isomer predominates as the system reaches equilibrium (thermodynamic control). wikipedia.org

While specific studies detailing kinetic versus thermodynamic control in reactions of this compound are not documented, these fundamental principles universally apply. The choice of reaction conditions (temperature, time, solvent) would be crucial in selectively forming either the kinetically or thermodynamically favored product in any reaction involving this scaffold that has multiple possible outcomes. wikipedia.orglibretexts.org

Stereochemistry and Conformational Analysis

Chiral Recognition and Asymmetric Induction in Synthetic Routes

The synthesis of enantiomerically pure 8-(trifluoromethyl)chromane relies on principles of chiral recognition and asymmetric induction. While specific protocols for this exact molecule are not extensively detailed in public literature, the asymmetric synthesis of related chiral chromanes and trifluoromethylated compounds provides a strong framework for understanding the synthetic strategies that would be employed. nih.govnih.govchemrxiv.orgnih.govrsc.orgsemanticscholar.org

Asymmetric synthesis of chiral chromanes often involves transition metal catalysis or the use of small molecule organocatalysts. chemrxiv.org For instance, palladium-catalyzed asymmetric synthesis has been successfully used to create chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromene derivatives with excellent enantioselectivity. nih.gov Similarly, nickel-catalyzed reductive cyclization of aryl chained alkynones using chiral ligands has proven effective for synthesizing chroman derivatives with chiral quaternary carbon stereocenters. chemrxiv.org

In the context of this compound, a chiral catalyst would differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer. The trifluoromethyl group, with its significant steric bulk and strong electron-withdrawing nature, plays a crucial role in these interactions. mdpi.comnih.gov It can influence the approach of reactants and the stability of transition states, thereby enhancing the degree of stereochemical control.

Key strategies for the asymmetric synthesis of related trifluoromethylated compounds include:

Catalytic Enantioselective Isomerization: This has been used for the synthesis of optically active trifluoromethylated amines from trifluoromethyl imines using a chiral organic catalyst. nih.gov

Asymmetric Friedel-Crafts Alkylation: Chiral metal complexes can catalyze the enantioselective Friedel-Crafts reaction of β-trifluoromethyl acrylates with pyrroles and indoles. rsc.org

Asymmetric aza-Henry Reaction: Amino acid-derived quaternary ammonium (B1175870) salts have been used as catalysts for the asymmetric aza-Henry reaction of nitromethane (B149229) to N-Boc trifluoromethyl ketimines. semanticscholar.orgscispace.com

These methodologies underscore the importance of the catalyst's chiral environment in selectively producing a single enantiomer of the target molecule.

Conformational Preferences of the Chromane (B1220400) Ring System

The conformational landscape of the this compound ring system is primarily dictated by the dihydropyran ring and the influence of the trifluoromethyl substituent.

Dihydropyran Ring Conformations (e.g., half-chair, boat)

The dihydropyran ring of the chromane system is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformations are typically the half-chair and the boat forms. mdpi.com Computational studies on substituted tetrahydropyrans, a related system, show that the energy differences between these conformers are often small, allowing for rapid interconversion at room temperature. mst.eduresearchgate.net In chroman-6-ol (B1254870) systems, NMR and ECD data have shown that the molecule primarily exists in two interconverting half-chair conformations. mdpi.com

Influence of the Trifluoromethyl Substituent on Conformational Dynamics

The trifluoromethyl group at the C8 position significantly influences the conformational preferences of the chromane ring. The CF3 group is sterically demanding and highly electronegative. mdpi.comnih.gov Its presence can introduce non-bonded steric interactions that destabilize certain conformations.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and stereospecific interactions. Several methodologies can be employed for this purpose. nih.govchadsprep.comnih.govutsunomiya-u.ac.jplibretexts.orgmasterorganicchemistry.comyoutube.comresearchgate.net

The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic way to assign R or S configuration to a stereocenter based on the atomic numbers of the atoms attached to it. chadsprep.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Experimental techniques are essential for unambiguous assignment:

Vibrational Circular Dichroism (VCD): This technique has proven to be a reliable method for determining the absolute configuration of chiral molecules in solution, especially for those that are difficult to crystallize. nih.gov

19F NMR Spectroscopy: The trifluoromethyl group serves as a sensitive probe for determining absolute configuration. By derivatizing the chiral molecule with a chiral agent, the resulting diastereomers can be distinguished by the chemical shifts of the 19F NMR signals. nih.govnih.govresearchgate.net Axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) is one such chiral derivatizing agent that has been effectively used for this purpose. nih.govresearchgate.net

X-ray Crystallography: When a single crystal of one enantiomer can be obtained, X-ray diffraction analysis provides a definitive determination of its three-dimensional structure and thus its absolute configuration. libretexts.org

Computational methods, such as Time-Dependent Density Functional Theory (TDDFT), can be used to predict optical rotation and electronic circular dichroism (ECD) spectra, which can then be compared to experimental data to assign the absolute configuration. researchgate.net

Dynamic Stereochemistry and Interconversion Barriers

The different conformations of this compound are in a state of dynamic equilibrium. The study of this dynamic stereochemistry involves determining the energy barriers for the interconversion between these conformers.

Variable-temperature NMR (VT-NMR) spectroscopy is a powerful tool for investigating these dynamic processes. researchgate.netdatapdf.com By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of conformational interchange and calculate the activation energy (ΔG‡) for the process. For related chroman-6-ol derivatives, the free energy of activation for heterocyclic ring interconversion has been determined to be in the range of 59–63 kJ mol−1. mdpi.com

The interconversion barrier in this compound would be influenced by the energy difference between the ground state conformations and the transition state. The trifluoromethyl group would likely increase the energy of the transition state due to increased steric or torsional strain during the ring-flipping process, thereby affecting the magnitude of the interconversion barrier.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation

No specific DFT studies on the reaction mechanisms involving 8-(Trifluoromethyl)chromane, including transition state analyses or reaction pathway mapping, are currently available in the scientific literature.

Transition State Analysis and Reaction Pathway Mapping

Information not available.

Energetic Profiles and Kinetic Parameters

Information not available.

Electronic Structure and Molecular Orbital Theory

Detailed electronic structure analyses, such as HOMO-LUMO analysis or MEP mapping, for this compound have not been reported.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Information not available.

Molecular Electrostatic Potential (MEP) Mapping

Information not available.

Quantum Theory of Atoms in Molecules (QTAIM) Investigations

No QTAIM investigations to characterize the bonding within this compound have been published.

Detailed studies concerning the interatomic interactions, bonding characteristics, Non-Covalent Interaction (NCI) analysis, spectroscopic property prediction (NMR, IR, UV-Vis), and the impact of solvent effects in theoretical calculations for this specific molecule have not been publicly reported.

While computational research exists for related structures, such as various chromone (B188151) derivatives or other trifluoromethyl-substituted heterocyclic compounds, the strict requirement to focus exclusively on this compound prevents the extrapolation of data from these different molecules. Such an approach would not provide scientifically accurate information for the target compound and would violate the core instructions of this request.

Therefore, without dedicated theoretical and computational studies on this compound, it is not possible to generate a thorough and scientifically accurate article that adheres to the provided outline.

Advanced Analytical Methodologies for Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated. wikipedia.orgnih.gov This method provides definitive information on bond lengths, bond angles, and stereochemistry in the solid state.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. omicsonline.orgvscht.cz For a molecule like 8-(Trifluoromethyl)chromane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of its atomic connectivity and spatial arrangement.

A complete structural assignment for this compound requires the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each of these nuclei provides unique and complementary information about the molecular structure.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. hmdb.ca For this compound, distinct signals would be expected for the aromatic protons and the aliphatic protons of the chromane (B1220400) ring. The chemical shifts and coupling constants of these protons would provide information about their relative positions.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., aromatic, aliphatic, or attached to an electronegative atom like fluorine). mdpi.comresearchgate.net The trifluoromethyl group would appear as a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. ucsb.educolorado.edu For this compound, the ¹⁹F NMR spectrum would be expected to show a singlet for the CF₃ group, with a chemical shift characteristic of a trifluoromethyl group attached to an aromatic ring. rsc.org

The following table provides predicted chemical shift ranges for the different nuclei in this compound based on known data for similar structural motifs. researchgate.netwalisongo.ac.id

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic-H | 6.5 - 8.0 |

| ¹H | O-CH₂- | 3.5 - 4.5 |

| ¹H | -CH₂- | 1.5 - 2.5 |

| ¹³C | Aromatic-C | 110 - 160 |

| ¹³C | C-CF₃ | 120 - 140 (quartet) |

| ¹³C | O-CH₂- | 60 - 70 |

| ¹³C | -CH₂- | 20 - 40 |

| ¹⁹F | Ar-CF₃ | -55 to -65 |

Two-dimensional NMR experiments are crucial for establishing detailed connectivity and spatial relationships between atoms in a molecule. omicsonline.orgnih.govweizmann.ac.il

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would be used to confirm the connectivity of the protons within the aliphatic part of the chromane ring and to assign the relative positions of the aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org NOESY is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, NOESY could provide information about the spatial proximity of the trifluoromethyl group to the protons on the chromane ring.

The following table illustrates the expected correlations in 2D NMR spectra for this compound.

| 2D NMR Experiment | Correlated Nuclei | Information Obtained |

| COSY | ¹H - ¹H | J-coupling between adjacent protons, confirming the spin systems in the aliphatic and aromatic rings. |

| NOESY | ¹H - ¹H | Through-space proximity of protons, providing insights into the 3D structure and conformation. |

| HSQC | ¹H - ¹³C | Direct one-bond correlation between protons and the carbons they are attached to, aiding in the assignment of carbon signals. libretexts.org |

| HMBC | ¹H - ¹³C | Correlations between protons and carbons over two or three bonds, establishing long-range connectivity. libretexts.org |

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a compound with high accuracy and for analyzing complex mixtures. uni-giessen.denih.govlongdom.org Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its molecular formula. researchgate.net

In the context of complex mixture analysis, HRMS coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC) is invaluable. nih.gov This combination allows for the separation of individual components in a mixture followed by their accurate mass measurement. For instance, if this compound were a component in a reaction mixture or a biological sample, LC-HRMS could be used to isolate it from other components and confirm its identity based on its exact mass. The high resolving power of modern mass spectrometers, such as Orbitrap and FT-ICR instruments, enables the differentiation of compounds with very similar nominal masses. nih.gov

Spectroscopic Characterization Beyond Basic Identification

Beyond the fundamental techniques of NMR and mass spectrometry, other spectroscopic methods can provide further details about the electronic structure and vibrational properties of this compound. While specific advanced studies on this compound are not widely reported, techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used for characterization.

FT-IR Spectroscopy : This technique provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would be expected for the C-O-C ether linkage, the aromatic C-H and C=C bonds, and the strong C-F bonds of the trifluoromethyl group.

UV-Vis Spectroscopy : This method provides information about the electronic transitions within a molecule. The chromane moiety, containing an aromatic ring, would be expected to absorb UV light, and the position and intensity of the absorption maxima can provide insights into the electronic structure of the molecule.

Computational studies, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to provide a deeper understanding of the molecular properties of this compound. researchgate.net

Synthetic Utility and Advanced Chemical Applications

8-(Trifluoromethyl)chromane as a Privileged Building Block in Complex Organic Synthesis

This compound serves as a foundational building block for the synthesis of more complex and often biologically active molecules. Its utility stems from the combination of the structurally robust chromane (B1220400) core and the unique properties imparted by the electron-withdrawing trifluoromethyl group. rsc.orgmdpi.com The chromane framework is a common feature in a wide array of natural products and synthetic compounds with diverse pharmacological activities. rjptonline.orgnih.gov

The strategic placement of the trifluoromethyl group at the 8-position provides a handle to modulate the electronic landscape of the aromatic ring, which can be critical for molecular recognition and binding affinity in biological systems. Research and patent literature demonstrate its role as a key intermediate in the development of novel therapeutic agents. For instance, this compound has been identified as a precursor in the synthesis of transient receptor potential vanilloid 1 (TRPV1) antagonists and novel dihydropyridine derivatives, highlighting its importance in drug discovery programs. chiralen.com

Furthermore, the corresponding ketone, 8-(Trifluoromethyl)chroman-4-one, is a versatile intermediate that allows for a wide range of chemical modifications. cenmed.commdpi.com The carbonyl group at the 4-position can be readily transformed, enabling the introduction of new functional groups and the construction of diverse molecular architectures, further cementing the role of the this compound scaffold as a privileged starting material in multi-step organic synthesis. acs.orgmdpi.com

| Application Area | Role of this compound | Example Target Molecule Class | Reference |

|---|---|---|---|

| Medicinal Chemistry | Key Intermediate/Building Block | TRPV1 Antagonists | chiralen.com |

| Drug Discovery | Core Scaffold | Novel Dihydropyridine Derivatives | chiralen.com |

Applications in Catalysis and Ligand Design for Chemical Transformations

While direct applications of this compound as a catalyst are not extensively documented, its structural framework is highly relevant to the field of ligand design for catalytic transformations. The chromane scaffold can be functionalized to create chiral or achiral ligands for various metal-catalyzed reactions. researchgate.net The design of effective ligands relies on the precise control of steric and electronic properties, and the this compound unit offers a platform for such tuning.

The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the aromatic ring and any coordinating atoms attached to the scaffold. This electronic modulation can affect the activity, selectivity, and stability of a metal complex in which the ligand is incorporated. For example, derivatives of this compound could be envisioned as backbones for phosphine, amine, or N-heterocyclic carbene (NHC) ligands, where the CF3 group would serve to modify the donor-acceptor properties of the ligand and, consequently, the catalytic behavior of the metal center. The development of chromone- and chromane-based molecules as inhibitors for various enzymes also points to the scaffold's utility in designing molecules that interact specifically with active sites, a principle that is central to catalyst and ligand design. acs.orgnih.govnih.gov

Contribution to Fundamental Photophysical and Material Sciences Research

This compound has been explicitly identified as a component in advanced materials, particularly in the formulation of liquid crystal compositions. chiralen.com A US patent discloses the use of this specific chroman compound in liquid crystal compositions and display elements, underscoring its contribution to materials science. chiralen.com The rigid, bicyclic structure of the chromane core, combined with the polar trifluoromethyl group, can influence the mesomorphic properties essential for liquid crystal phases.

In the realm of photophysics, while detailed studies on the intrinsic fluorescence of this compound itself are not widely published, its structure possesses features common to fluorescent molecules. The rigid heterocyclic system can reduce non-radiative decay pathways, and substituents on the aromatic ring are known to modulate absorption and emission wavelengths. The trifluoromethyl group, being a strong electron-withdrawing group, can affect the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of fluorescent probes. scilit.com Research on other trifluoromethylated heterocyclic systems has shown that this functional group can enhance photophysical properties. researchgate.net Therefore, this compound and its derivatives represent promising candidates for fundamental research into new fluorescent probes and advanced optical materials.

| Research Area | Specific Application | Key Structural Feature | Reference |

|---|---|---|---|

| Material Science | Component in Liquid Crystal Compositions | Rigid chromane scaffold with polar -CF3 group | chiralen.com |

| Photophysics | Potential scaffold for fluorescent probes | Rigid heterocyclic core and electron-withdrawing -CF3 group | scilit.comresearchgate.net |

Q & A

Q. Are there specific regulatory constraints for handling this compound due to its fluorinated structure?

- Methodological Answer : Fluorinated compounds may fall under "First-Class Specific Chemical Substances" regulations (e.g., Japan’s CSCL). Ensure compliance with hazard classifications (e.g., UN GHS) and obtain permits for synthesis or disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.